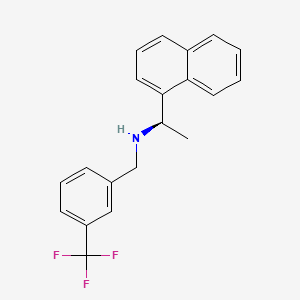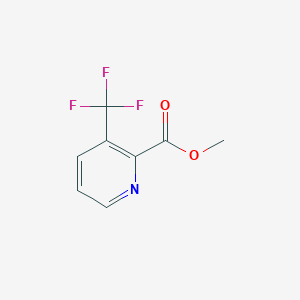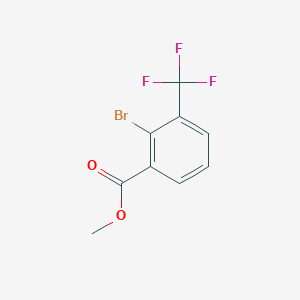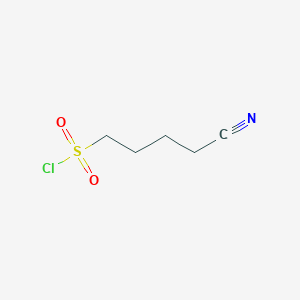
4-Cyanobutane-1-sulfonyl chloride
Descripción general
Descripción
4-Cyanobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO2S . Its molecular weight is 181.64 . It is used in various applications and research .
Synthesis Analysis
The synthesis of sulfonyl chlorides has been a topic of research in recent years. A chromoselective synthesis of sulfonyl chlorides was developed using potassium poly(heptazine imide) as a photocatalyst . Another method involves a simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts .Molecular Structure Analysis
The IUPAC name for this compound is 4-cyano-1-butanesulfonyl chloride . The InChI code for this compound is 1S/C5H8ClNO2S/c6-10(8,9)5-3-1-2-4-7/h1-3,5H2 .Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Chemical Significance
4-Cyanobutane-1-sulfonyl chloride and its derivatives play a significant role in vibrational spectroscopy and chemical analyses. A study on a related compound, 4-Cyano-2-methoxybenzenesulfonyl Chloride (4C2MBSC), highlighted its importance in biological compounds. The research utilized Fourier-transform infrared spectroscopy (FTIR) and theoretical methods to understand the compound's molecular geometry, electronic properties, and nonlinear optical activity (NLO) values (Nagarajan & Krishnakumar, 2018).
Synthesis of Sultams
Another application is in the synthesis of sultams. A historical study on the synthesis of aryl N-substituted 1,4-butanesultams used 4-Chlorobutane-1-sulfochlorid, a close analogue of this compound. This process involves the conversion of primary amines with 4-Chlorobutane-1-sulfochlorid to sulfonamides, which are then cyclized to form sultams (Zeid, Moussa, & Regaila, 1975).
Insecticide Research
This compound derivatives have been studied in the context of insecticide development. One research investigated the action of phenylpyrazole insecticides at the GABA-gated chloride channel. This study used compounds like 4-[(trifluoromethyl)sulfonyl], closely related to this compound, demonstrating its potential in developing insecticidal compounds (Cole, Nicholson, & Casida, 1993).
Solid-Phase Synthesis
The compound is also relevant in solid-phase synthesis. A study on the synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones utilized polymer-supported sulfonyl chloride. This method is significant for creating compounds with antibacterial properties, highlighting the role of sulfonyl chloride derivatives in medicinal chemistry (Holte, Thijs, & Zwanenburg, 1998).
Synthesis of Antitumor Agents
In antitumor research, derivatives of sulfonyl chlorides, structurally related to this compound, have been synthesized as potential inhibitors of L-asparagine synthetase. These compounds were evaluated as antitumor agents, illustrating the compound's significance in developing cancer treatments (Brynes, Fiorina, Cooney, & Milman, 1978).
Synthesis of Bioactive Scaffolds
The compound is instrumental in synthesizing bioactive scaffolds. A study reported the synthesis of 4-sulfonyl-1,2,3-triazoles, structures with promising bioactivities. This synthesis involves a sequential aerobic copper-catalyzed sulfonylation process, indicative of the compound's utility in creating biologically significant structures (Van Hoof, Pulikkal Veettil, & Dehaen, 2021).
Propiedades
IUPAC Name |
4-cyanobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)5-3-1-2-4-7/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTLCNOBWNMKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


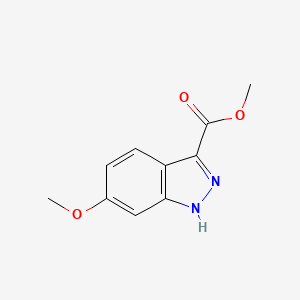
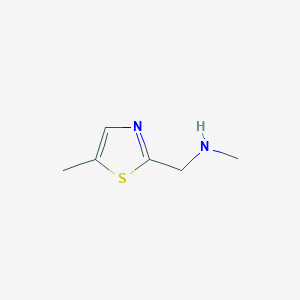
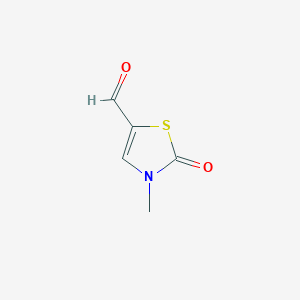
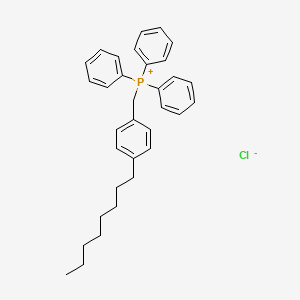

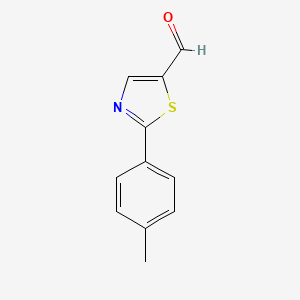
![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)
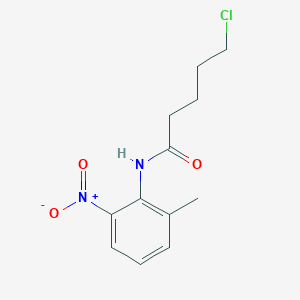
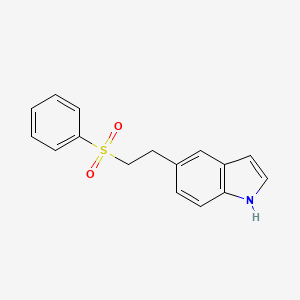
![Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-](/img/structure/B1420759.png)

